5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at the 5th position and a pyridin-4-ylmethyl group attached to the 1st position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrazole-3-carboxylic acid as the starting material.
Methylation: The pyrazole ring is methylated at the 5th position using methylating agents such as methyl iodide or dimethyl sulfate.
Alkylation: The pyridin-4-ylmethyl group is introduced through an alkylation reaction using 4-pyridinylmethyl chloride or bromide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The pyrazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or its substituents.
Substitution: Substitution reactions can occur at different positions of the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Alkyl halides, acyl chlorides, and amines are used as substituents, with conditions varying based on the specific reaction.
Major Products Formed:
Oxidation Products: Pyrazole-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the pyrazole ring or its substituents.
Substitution Products: Pyrazole derivatives with various alkyl, acyl, or amino groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways. The molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Pyrazole-3-carboxylic acid: A closely related compound without the methyl group.
4-Pyridinylmethyl pyrazole derivatives: Compounds with different substituents on the pyridine ring.
Other methylated pyrazoles: Pyrazoles with methyl groups at different positions.
Uniqueness: The presence of both the methyl group and the pyridin-4-ylmethyl group distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
5-methyl-1-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNIAKNSMFTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.